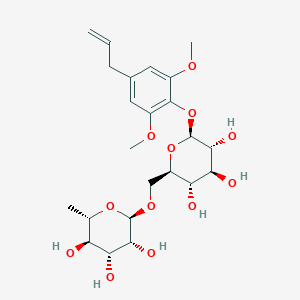

Methoxyeugenol 4-O-rutinoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H34O12 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1 |

InChI Key |

ALGDJCMDOIVQMZ-MAYVRUKNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Methoxyeugenol 4-O-rutinoside, a phenylpropanoid glycoside of interest for its potential pharmacological applications. The document details its primary botanical origin, presents available data in a structured format, and outlines the experimental protocols for its isolation and characterization.

Natural Sources of this compound

Current scientific literature and chemical databases indicate that the primary known natural source of this compound is the bark of Daphniphyllum angustifolium . While the compound is listed by chemical suppliers as being isolated from Leonurus artemisia, primary scientific literature to substantiate this claim has not been identified in the current search. The focus of this guide, therefore, remains on the confirmed source.

Daphniphyllum angustifolium is a plant belonging to the family Daphniphyllaceae. Phytochemical investigations of the bark of this plant have led to the isolation and characterization of various compounds, including this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentration of this compound in Daphniphyllum angustifolium. Further studies are required to determine the yield of this compound from its natural source.

Table 1: Natural Source and Location of this compound

| Compound Name | Natural Source | Plant Family | Plant Part |

| This compound | Daphniphyllum angustifolium | Daphniphyllaceae | Bark |

Experimental Protocols

The following sections describe the general methodologies employed in the extraction, isolation, and structural elucidation of this compound from the bark of Daphniphyllum angustifolium. These protocols are based on standard phytochemical techniques.

Extraction

-

Plant Material Preparation: The bark of Daphniphyllum angustifolium is collected, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the desired compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate this compound.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is then subjected to column chromatography over a stationary phase like silica (B1680970) gel, Sephadex LH-20, or MCI gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water. This step yields the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of protons and carbons, confirming the structure of the methoxyeugenol aglycone and the rutinoside sugar moiety, as well as their linkage point.

Signaling Pathways and Biological Activity

As of the current literature review, there are no specific studies detailing the signaling pathways or biological activities of this compound. However, the aglycone, methoxyeugenol , has been shown to possess biological activity.

A study on methoxyeugenol demonstrated its ability to deactivate hepatic stellate cells and reduce liver fibrosis and inflammation. The proposed mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is important to note that the glycosylation in this compound can significantly alter the pharmacokinetic and pharmacodynamic properties compared to its aglycone, and therefore, the biological activities of the two compounds cannot be assumed to be identical. Further research is needed to elucidate the specific biological functions of this compound.

Visualizations

Experimental Workflow for Isolation

Methoxyeugenol 4-O-rutinoside: A Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation and characterization of methoxyeugenol 4-O-rutinoside. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related, structurally analogous phenylpropanoid glycosides to present a robust framework for its identification and analysis. The experimental protocols and data presented are based on established techniques for the isolation and characterization of natural products.

Introduction

Methoxyeugenol, a naturally occurring allylbenzene, is a derivative of eugenol (B1671780) and is found in various plants, including the toxic Japanese star anise and nutmeg.[1] Its glycosidic forms are of interest to researchers for their potential biological activities. Methoxyeugenol has been shown to activate PPAR-gamma in vivo and may play a role in attenuating liver fibrosis and inflammation.[1][2] The attachment of a rutinoside moiety, a disaccharide composed of rhamnose and glucose, can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone.

This guide will detail the necessary steps for the isolation, purification, and complete structure elucidation of this compound, leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification Workflow

The isolation of this compound from a plant source would typically follow a multi-step chromatographic process. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Phenylpropanoid glycosides are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or MCI gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC using a C18 column. A common mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

Structure Elucidation

The determination of the chemical structure of this compound involves the use of mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the connectivity of atoms and the stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the deduction of its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | ESI (Positive or Negative) |

| Predicted [M+H]⁺ | m/z 517.2156 |

| Predicted [M+Na]⁺ | m/z 539.1975 |

| Predicted [M-H]⁻ | m/z 515.2002 |

| Molecular Formula | C₂₃H₃₄O₁₂ |

| Molecular Weight | 502.5 g/mol |

Note: The predicted values are based on the chemical formula. Actual experimental values should be within a few ppm of the predicted mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The data presented below is a projection based on the known spectral data of methoxyeugenol and rutinoside moieties from related compounds.

Table 2: ¹H NMR (500 MHz, CD₃OD) Spectral Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 6.75 | s | |

| 5 | 6.05 | m | |

| 6 | 6.62 | s | |

| 7 | 3.35 | d | 6.5 |

| 8 | 5.95 | m | |

| 9 | 5.10 | d | 10.0 |

| 9' | 5.08 | d | 17.0 |

| 1-OCH₃ | 3.85 | s | |

| 3-OCH₃ | 3.88 | s | |

| Glucose | |||

| 1' | 4.85 | d | 7.5 |

| 2' | 3.50 | m | |

| 3' | 3.45 | m | |

| 4' | 3.40 | m | |

| 5' | 3.42 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.75 | dd | 12.0, 5.5 |

| Rhamnose | |||

| 1'' | 5.15 | d | 1.5 |

| 2'' | 3.80 | m | |

| 3'' | 3.65 | m | |

| 4'' | 3.30 | m | |

| 5'' | 3.55 | m | |

| 6'' (CH₃) | 1.25 | d | 6.0 |

Table 3: ¹³C NMR (125 MHz, CD₃OD) Spectral Data for this compound

| Position | δC (ppm) |

| Aglycone | |

| 1 | 149.5 |

| 2 | 105.0 |

| 3 | 152.0 |

| 4 | 138.0 |

| 5 | 135.5 |

| 6 | 112.0 |

| 7 | 40.5 |

| 8 | 139.0 |

| 9 | 116.0 |

| 1-OCH₃ | 56.5 |

| 3-OCH₃ | 56.8 |

| Glucose | |

| 1' | 102.5 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 68.0 |

| Rhamnose | |

| 1'' | 102.0 |

| 2'' | 72.0 |

| 3'' | 72.5 |

| 4'' | 74.0 |

| 5'' | 70.0 |

| 6'' (CH₃) | 18.0 |

Structure Elucidation Logic

The following diagram illustrates the logical connections derived from 2D NMR data to confirm the structure of this compound.

Interpretation of Key 2D NMR Correlations:

-

COSY: Correlations between H-7, H-8, and H-9 would confirm the allyl side chain of the methoxyeugenol moiety.

-

HMBC: A crucial correlation between the anomeric proton of glucose (H-1') and the C-4 of the aglycone would establish the point of glycosylation. Another key HMBC correlation between the anomeric proton of rhamnose (H-1'') and C-6' of glucose would confirm the 1→6 linkage of the rutinoside.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While direct experimental data for this specific compound is scarce, by drawing parallels with closely related phenylpropanoid glycosides, a clear and detailed pathway for its isolation and characterization can be established. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the identification and analysis of this and similar natural products. Further investigation into the biological activities of this compound is warranted, given the known properties of its aglycone.

References

An In-depth Technical Guide on the Biosynthesis of Methoxyeugenol 4-O-rutinoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenylpropanoid glycoside found in various plant species. Phenylpropanoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be conceptually divided into three main stages:

-

Formation of the Phenylpropanoid Backbone: The synthesis of the core C6-C3 phenylpropanoid unit.

-

Modification of the Phenylpropanoid Core: Hydroxylation and methylation reactions to form methoxyeugenol.

-

Glycosylation: The sequential addition of glucose and rhamnose to the 4-hydroxyl group of methoxyeugenol to yield the final rutinoside.

The proposed biosynthetic pathway is illustrated below:

An In-depth Technical Guide to Methoxyeugenol 4-O-rutinoside: Properties, Protocols, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methoxyeugenol 4-O-rutinoside, a naturally occurring phenylpropanoid glycoside. This document details available experimental data, outlines protocols for its study, and explores its potential biological significance, particularly in the context of relevant signaling pathways.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C23H34O12 | [1][2] |

| Molecular Weight | 502.51 g/mol | [1][2] |

| Appearance | Powder | [2] |

| CAS Number | 903519-86-8 | [1][2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). | [2] |

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of its constituent parts (methoxyeugenol, glucose, and rhamnose) and general knowledge of phenylpropanoid glycosides, the following characteristics can be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyeugenol moiety, methoxy (B1213986) group protons, protons of the allyl group, and a complex region of overlapping signals for the sugar protons of the rutinoside unit. Anomeric proton signals for the glucose and rhamnose units would be key diagnostic peaks.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, carbons of the allyl group, and the carbons of the two sugar moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit absorption bands corresponding to:

-

O-H stretching (from the hydroxyl groups of the sugars and potentially a phenolic hydroxyl).

-

C-H stretching (aromatic and aliphatic).

-

C=C stretching (aromatic ring and allyl group).

-

C-O stretching (ethers and alcohols).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show absorption maxima characteristic of the phenylpropanoid chromophore.

Experimental Protocols

While a specific, detailed protocol for the isolation and purification of this compound from Daphniphyllum angustifolium is not available in the reviewed literature, a general methodology can be constructed based on established techniques for the separation of phenylpropanoid glycosides from plant materials.

General Isolation and Purification Workflow

The following diagram outlines a typical workflow for the isolation and purification of phenylpropanoid glycosides.

Detailed Methodological Steps

1. Extraction:

-

Dried and powdered bark of Daphniphyllum angustifolium is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

2. Concentration and Partitioning:

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to further separate the components.

-

Size-Exclusion Chromatography: Fractions containing the target compound may be further purified by size-exclusion chromatography on Sephadex LH-20, using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

4. Characterization:

-

The purity of the isolated compound is assessed by analytical HPLC.

-

The structure of the purified this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination and fragmentation patterns, and 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural elucidation.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the aglycone, methoxyeugenol, has been shown to possess noteworthy biological effects, particularly in the context of liver fibrosis. Research has indicated that methoxyeugenol can deactivate hepatic stellate cells and reduce liver fibrosis and inflammation by modulating the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathways.[3]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. In a simplified model, various stimuli can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Eugenol, a related compound, has been shown to inhibit this pathway at multiple points.

PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and has anti-inflammatory properties. Ligand activation of PPAR-γ leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. Methoxyeugenol has been identified as an activator of PPAR-γ.[4]

Conclusion

This compound is a phenylpropanoid glycoside with established fundamental chemical properties. While detailed experimental data on this specific molecule is emerging, its structural similarity to other well-studied compounds and the known biological activity of its aglycone, methoxyeugenol, suggest it is a compound of interest for further research. The provided general protocols offer a starting point for its isolation and characterization, and the elucidated signaling pathways highlight potential mechanisms for its biological effects, making it a promising candidate for investigation in drug discovery and development, particularly in the areas of inflammatory and fibrotic diseases. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

References

Unveiling Methoxyeugenol 4-O-rutinoside: A Technical Guide to its Isolation and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of Methoxyeugenol 4-O-rutinoside, a phenyl glucoside identified from the bark of Daphniphyllum angustifolium. This document collates the available chemical and physical data, outlines the probable experimental protocols for its extraction and purification, and explores the potential biological significance through related signaling pathways.

Core Compound Data

This compound is a naturally occurring phenyl glycoside. The primary source detailing its discovery is a 2006 study on the chemical constituents of Daphniphyllum angustifolium Hutch, published in Helvetica Chimica Acta. In this study, the compound was designated as compound 9.

| Property | Value | Source |

| Compound Name | This compound | Bai H, et al. (2006) |

| Molecular Formula | C23H34O12 | MedchemExpress[1] |

| Molecular Weight | 502.51 g/mol | MedchemExpress[1] |

| CAS Number | 903519-86-8 | MedchemExpress |

| Plant Source | Bark of Daphniphyllum angustifolium Hutch. | MedchemExpress[1] |

| Compound Type | Phenyl Glucoside | MedchemExpress[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces[2] |

Spectroscopic Data Summary

While the complete original spectroscopic data from the primary literature is not fully accessible, the structural elucidation of this compound would have relied on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected data is summarized below.

| Spectroscopic Technique | Expected Observations |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 502.51. Fragmentation patterns would show the loss of the rutinoside moiety (rhamnose and glucose). |

| ¹H-NMR (Proton NMR) | Signals corresponding to the protons of the methoxyeugenol aglycone (aromatic protons, methoxy (B1213986) group protons, and allyl group protons) and the sugar protons of the rutinoside moiety. |

| ¹³C-NMR (Carbon-13 NMR) | Resonances for all 23 carbon atoms in the molecule, including those of the phenylpropanoid backbone of methoxyeugenol and the two sugar units of rutinose. |

Experimental Protocols

The detailed experimental protocol for the isolation of this compound from Daphniphyllum angustifolium is contained within the primary publication, which could not be accessed in its entirety. However, based on standard phytochemical practices for the isolation of phenolic glycosides, a likely methodology is outlined below.

Plant Material Collection and Preparation

-

Collection: The bark of Daphniphyllum angustifolium is collected.

-

Drying and Pulverization: The collected bark is air-dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Phenyl glucosides like this compound are expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

-

Column Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: Initial separation is performed on a silica gel column with a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size and to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound in high purity is typically achieved using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient system.

Structure Elucidation

-

The purified compound's structure is then elucidated using a combination of spectroscopic methods, including ESI-MS, ¹H-NMR, and ¹³C-NMR.

Visualized Experimental Workflow

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on its aglycone, methoxyeugenol, provides valuable insights. Methoxyeugenol has been shown to attenuate liver fibrosis by targeting the PPAR-γ and NF-κB signaling pathways.[3]

PPAR-γ and NF-κB Signaling in Liver Fibrosis

Hepatic stellate cells (HSCs) are key players in the development of liver fibrosis. Their activation leads to the excessive deposition of extracellular matrix proteins. Methoxyeugenol has been found to deactivate HSCs.

-

PPAR-γ Activation: Methoxyeugenol acts as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonist. Activation of PPAR-γ in HSCs promotes a quiescent phenotype, characterized by increased lipid storage and reduced proliferation.

-

NF-κB Inhibition: The inflammatory response in the liver is often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Methoxyeugenol has been shown to inhibit this pathway, leading to a decrease in the expression of pro-inflammatory and fibrotic genes.

Caption: Proposed signaling pathway for the aglycone, methoxyeugenol.

Conclusion

This compound is a phenyl glucoside isolated from Daphniphyllum angustifolium. While the full experimental details of its original discovery remain within specialized literature, established phytochemical methods provide a clear path for its isolation and purification. The biological activity of its aglycone suggests that this compound could be a promising candidate for further investigation, particularly in the context of liver diseases and inflammatory conditions. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound.

References

Spectroscopic Profile of Methoxyeugenol 4-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methoxyeugenol 4-O-rutinoside. Due to the limited availability of directly published complete datasets for this specific compound, this guide presents a detailed analysis based on the spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural elucidation of novel natural products, allows for a robust prediction and interpretation of the spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-allyl-2,6-dimethoxyphenol, and various flavonoid rutinosides.

¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted δC (ppm) | Predicted δH (ppm, mult., J in Hz) |

| Aglycone Moiety | ||

| 1 | 133.5 | - |

| 2 | 105.0 | 6.70 (s) |

| 3 | 154.5 | - |

| 4 | 136.0 | - |

| 5 | 154.5 | - |

| 6 | 105.0 | 6.70 (s) |

| 7 | 40.5 | 3.35 (d, J = 6.5 Hz) |

| 8 | 138.0 | 5.95 (m) |

| 9 | 116.0 | 5.10 (m) |

| 3-OCH₃ | 56.5 | 3.85 (s) |

| 5-OCH₃ | 56.5 | 3.85 (s) |

| Rutinoside Moiety | ||

| Glucose | ||

| 1' | 102.5 | 4.90 (d, J = 7.5 Hz) |

| 2' | 75.0 | 3.50 (m) |

| 3' | 78.0 | 3.45 (m) |

| 4' | 71.5 | 3.35 (m) |

| 5' | 78.5 | 3.40 (m) |

| 6' | 68.0 | 3.75 (m), 3.90 (m) |

| Rhamnose | ||

| 1'' | 102.0 | 4.55 (d, J = 1.5 Hz) |

| 2'' | 72.0 | 3.80 (m) |

| 3'' | 72.5 | 3.65 (m) |

| 4'' | 74.0 | 3.30 (m) |

| 5'' | 70.0 | 3.55 (m) |

| 6'' | 18.0 | 1.15 (d, J = 6.0 Hz) |

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from analogous compounds and expected glycosylation shifts.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted [M+H]⁺ | Predicted [M+Na]⁺ | Key Fragment Ions (m/z) | Fragmentation Pathway |

| ESI-Positive | 515.22 | 537.20 | 353.17, 195.09 | Loss of rhamnose, followed by loss of glucose to yield the aglycone. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of natural product glycosides.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated methanol (B129727) (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data acquisition.

1D NMR Spectra:

-

¹H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are accumulated for a high signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradient-enhanced COSY experiment is run.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations, a gradient-enhanced HSQC experiment is performed.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety, a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to show a key correlation between the anomeric proton of the glucose unit (H-1') and the carbon of the aglycone at the linkage position (C-4).

Mass Spectrometry

Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is used.

Analysis Conditions:

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: A scan range of m/z 100-1000 is appropriate.

-

Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40 eV) is applied to induce fragmentation and observe the characteristic loss of the sugar moieties.

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships in the structural elucidation of this compound.

Preliminary Biological Activity Screening of Methoxyeugenol: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific data regarding the preliminary biological activity screening of Methoxyeugenol 4-O-rutinoside . Therefore, this technical guide focuses on the closely related compound, Methoxyeugenol , for which scientific information is available. The following sections detail the reported biological activities, experimental protocols, and associated signaling pathways for Methoxyeugenol, providing a framework for researchers, scientists, and drug development professionals.

Executive Summary

Methoxyeugenol, a naturally occurring phenolic compound found in sources like nutmeg and Brazilian red propolis, has demonstrated notable biological activities, particularly in the context of liver health.[1] Preclinical studies have highlighted its potential as an anti-inflammatory and anti-fibrotic agent. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB) pathways.[1] This document provides a comprehensive overview of the in vitro and in vivo studies that form the basis of our current understanding of Methoxyeugenol's therapeutic potential.

Quantitative Data Summary

The biological activities of Methoxyeugenol have been primarily assessed through its effects on hepatic stellate cells (HSCs), which are central to the progression of liver fibrosis, and on hepatocytes. The following tables summarize the key qualitative and semi-quantitative findings from these studies.

Table 2.1: In Vitro Biological Activities of Methoxyeugenol

| Biological Activity | Cell Line(s) | Key Findings | Reference |

| Anti-fibrotic | Human and Murine Hepatic Stellate Cells (HSCs) | - Decreased HSC activation. - Induced a quiescent phenotype in HSCs. - Increased lipid droplet formation in HSCs. - Reduced the proliferative rate of HSCs. - Decreased mRNA expression of fibroblast markers. | [1] |

| Hepatoprotective | Hepatocytes | - Prevented oxidative stress-induced damage. | [1] |

Table 2.2: In Vivo Biological Activities of Methoxyeugenol

| Biological Activity | Animal Model | Key Findings | Reference |

| Anti-inflammatory & Anti-fibrotic | Carbon Tetrachloride (CCl₄)-induced liver fibrosis in mice | - Decreased the inflammatory profile. - Reduced liver fibrosis. - Decreased mRNA expression of fibrotic genes. - Attenuated the NF-κB inflammatory pathway. | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary biological activity screening of Methoxyeugenol.

In Vitro Assays

3.1.1 Cell Culture and Treatment

-

Cell Lines: Human and murine hepatic stellate cells (HSCs) and hepatocytes were used.[1]

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

-

Treatment: Methoxyeugenol was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified time periods to assess its effects.

3.1.2 Assessment of Hepatic Stellate Cell Activation

-

Phenotypic Modulation: Changes in HSC phenotype were observed, including an increase in lipid droplets, indicating a shift to a quiescent state.[1]

-

Proliferation Assay: The rate of HSC proliferation was measured using standard techniques such as MTT or BrdU assays.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA expression levels of fibroblast markers to quantify the anti-fibrotic effect.[1]

3.1.3 Hepatocyte Oxidative Stress Model

-

Induction of Oxidative Stress: Oxidative damage in hepatocytes was induced using a known oxidative agent.

-

Protective Effect Assessment: The viability of hepatocytes and markers of oxidative stress were measured in the presence and absence of Methoxyeugenol to determine its protective effects.[1]

In Vivo Assays

3.2.1 Animal Model of Liver Fibrosis

-

Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice is a commonly used model.[1]

-

Induction: Mice were administered CCl₄ (typically via intraperitoneal injection) over a period of several weeks to induce chronic liver injury and fibrosis.

-

Treatment: A cohort of CCl₄-treated mice was co-administered with Methoxyeugenol to evaluate its therapeutic potential.[1]

3.2.2 Evaluation of Therapeutic Efficacy

-

Histological Analysis: Liver tissues were collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.

-

Gene Expression Analysis: qRT-PCR was used to measure the mRNA expression of fibrotic and inflammatory genes in liver tissue.[1]

-

Immunohistochemistry/Western Blot: Protein levels of key markers in the NF-κB and PPAR-γ pathways were assessed to elucidate the mechanism of action.

Signaling Pathways and Experimental Workflow

Visualizing Molecular Mechanisms and Processes

The following diagrams illustrate the proposed signaling pathways modulated by Methoxyeugenol and a general workflow for its biological activity screening.

Caption: General experimental workflow for screening Methoxyeugenol.

Caption: Inhibition of the NF-κB pathway by Methoxyeugenol.

Caption: Activation of the PPAR-γ pathway by Methoxyeugenol.

Conclusion

The preliminary biological activity screening of Methoxyeugenol indicates its significant potential as a therapeutic agent for chronic liver diseases. Its ability to deactivate hepatic stellate cells and protect hepatocytes from oxidative stress, mediated through the activation of PPAR-γ and inhibition of the NF-κB pathway, provides a strong rationale for further investigation.[1] Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical models of liver disease to fully elucidate its therapeutic utility.

References

Methoxyeugenol 4-O-rutinoside and its Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyeugenol, a naturally occurring phenylpropanoid, has demonstrated significant potential in medicinal chemistry, particularly in the context of liver health and inflammatory processes. While direct research on its rutinoside conjugate, methoxyeugenol 4-O-rutinoside, and its derivatives is currently limited, this technical guide aims to provide a comprehensive overview of the known biological activities of the aglycone, methoxyeugenol, and to extrapolate the potential therapeutic applications of its glycosylated forms. This document will delve into the established anti-inflammatory and hepatoprotective mechanisms of methoxyeugenol, discuss the general principles of glycosylation in drug design, and present hypothetical frameworks for the synthesis and biological evaluation of this compound and its derivatives. The objective is to furnish researchers and drug development professionals with a foundational understanding and a roadmap for future investigations into this promising class of compounds.

Introduction

Methoxyeugenol, a key bioactive compound found in sources such as nutmeg (Myristica fragrans Houtt.) and Brazilian red propolis, has garnered scientific interest for its pharmacological properties. Its chemical structure, characterized by a guaiacol (B22219) nucleus with an allyl group, provides a versatile scaffold for medicinal chemistry exploration. The addition of a rutinoside moiety (a disaccharide composed of rhamnose and glucose) to the 4-hydroxyl group of methoxyeugenol is anticipated to modify its physicochemical properties, such as solubility and bioavailability, which could in turn influence its biological activity. This guide will synthesize the available data on methoxyeugenol and provide a forward-looking perspective on the therapeutic potential of its rutinoside derivatives.

The Medicinal Chemistry of Methoxyeugenol (The Aglycone)

The biological activity of methoxyeugenol has been most prominently documented in the context of liver disease and inflammation.

Hepatoprotective and Anti-fibrotic Activity

Chronic liver disease often culminates in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. A key event in liver fibrosis is the activation of hepatic stellate cells (HSCs). Studies have shown that methoxyeugenol can deactivate HSCs, thereby attenuating liver fibrosis and inflammation.[1]

Mechanism of Action: Methoxyeugenol exerts its hepatoprotective effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

-

PPAR-γ Activation: Activation of PPAR-γ in HSCs leads to a quiescent phenotype, characterized by increased lipid droplet formation and a reduction in the expression of fibrotic genes.[1]

-

NF-κB Inhibition: Methoxyeugenol has been shown to decrease the inflammatory profile in the liver by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[1]

Furthermore, methoxyeugenol has been observed to protect hepatocytes from oxidative stress-induced damage.[1]

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory properties of methoxyeugenol are closely linked to the activities of its parent compound, eugenol. Eugenol is known to modulate various inflammatory pathways and exhibit significant antioxidant effects.

Signaling Pathways:

-

NF-κB Pathway: As mentioned, inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of methoxyeugenol and related compounds.

-

Nrf2 Pathway: Eugenol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. This suggests that methoxyeugenol may also possess antioxidant activity through this mechanism.

This compound and its Derivatives: A Prospective View

While direct experimental data on this compound is scarce, its potential can be inferred from the known effects of glycosylation on bioactive molecules.

The Role of Glycosylation in Drug Design

Glycosylation, the enzymatic process that attaches glycans to proteins, lipids, or other organic molecules, is a common strategy in drug development to:

-

Enhance Solubility: The addition of a sugar moiety like rutinoside can significantly increase the water solubility of a hydrophobic aglycone like methoxyeugenol.

-

Improve Bioavailability: Enhanced solubility can lead to improved absorption and bioavailability.

-

Modulate Activity: Glycosylation can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially leading to improved efficacy and reduced toxicity.

-

Targeting: Specific sugar residues can be recognized by receptors on cell surfaces, allowing for targeted drug delivery.

Given these principles, it is hypothesized that this compound may exhibit enhanced bioavailability and potentially modulated biological activity compared to its aglycone.

Quantitative Data

As of the date of this publication, there is a notable absence of specific quantitative biological data (e.g., IC50, EC50 values) for this compound and its derivatives in the public domain. The following table summarizes the known qualitative activities of the aglycone, methoxyeugenol.

| Compound | Biological Activity | Target/Pathway | Cell/Animal Model | Reference |

| Methoxyeugenol | Deactivation of hepatic stellate cells | PPAR-γ activation | Human and murine HSCs | [1] |

| Methoxyeugenol | Attenuation of liver fibrosis | NF-κB inhibition | CCl4-induced liver fibrosis in mice | [1] |

| Methoxyeugenol | Protection from oxidative stress | - | Hepatocytes | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet established in the literature. However, this section provides a general framework based on standard methodologies for the synthesis of glycosides and the evaluation of relevant biological activities.

General Synthesis of this compound (Hypothetical)

A potential synthetic route for this compound would involve the glycosylation of methoxyeugenol with an activated rutinoside donor.

Materials:

-

Methoxyeugenol

-

Per-O-acetylated rutinosyl bromide (or other suitable rutinosyl donor)

-

A Lewis acid catalyst (e.g., silver triflate, trimethylsilyl (B98337) trifluoromethanesulfonate)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

-

Silica (B1680970) gel for column chromatography

Procedure (Koenigs-Knorr Glycosylation as an example):

-

Dissolve methoxyeugenol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add a stoichiometric amount of the per-O-acetylated rutinosyl bromide and the Lewis acid catalyst at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the peracetylated product by silica gel column chromatography.

-

Dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by a suitable method such as recrystallization or column chromatography.

In Vitro Antioxidant Activity Assay (Example: DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH solution in methanol

-

Ascorbic acid (as a positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol in a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathway of Methoxyeugenol in Hepatoprotection

Caption: Proposed mechanism of methoxyeugenol in hepatic stellate cells.

Hypothetical Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological testing.

Future Directions and Conclusion

The existing body of research strongly supports the therapeutic potential of methoxyeugenol, particularly for inflammatory conditions and liver diseases. While direct evidence for the activity of this compound and its derivatives is currently lacking, the principles of medicinal chemistry suggest that these compounds represent a promising avenue for further investigation.

Future research should focus on:

-

Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and a library of its derivatives.

-

In Vitro Biological Evaluation: Comprehensive screening of these compounds for their anti-inflammatory, antioxidant, hepatoprotective, and potentially anticancer activities.

-

In Vivo Studies: Preclinical evaluation of the most promising candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds.

References

The Predictive Power of Silico: Unveiling the Bioactivities of Methoxyeugenol 4-O-rutinoside

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol, a naturally occurring phenylpropene found in medicinal plants such as nutmeg (Myristica fragrans) and Japanese star anise (Illicium anisatum), has demonstrated promising biological activities, including anti-inflammatory and hepatoprotective effects.[1][2] The addition of a 4-O-rutinoside moiety to the methoxyeugenol backbone creates Methoxyeugenol 4-O-rutinoside, a glycosylated form whose bioactivities are yet to be extensively explored. Glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing its solubility and bioavailability, while potentially modulating its biological effects.[3][4] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivities of this compound, offering a cost-effective and efficient approach to direct future in vitro and in vivo studies. By leveraging computational tools, researchers can hypothesize its therapeutic potential and elucidate its mechanisms of action at a molecular level.

Predicted Bioactivities and Quantitative Data

While direct experimental data on this compound is scarce, we can extrapolate potential bioactivities based on the known effects of its aglycone, methoxyeugenol, and the general influence of rutinoside glycosylation. Methoxyeugenol is known to deactivate hepatic stellate cells and attenuate liver fibrosis and inflammation through the PPAR-γ and NF-kB signaling pathways.[1] Rutin (quercetin-3-O-rutinoside) and its glycosides have shown varied antioxidant and anti-inflammatory properties.[3][5] Therefore, it is plausible that this compound possesses anti-inflammatory, antioxidant, and hepatoprotective activities.

The following tables present hypothetical in silico prediction data for this compound, offering a comparative overview of its potential pharmacokinetics, drug-likeness, and target interactions. These values are illustrative and would require validation through dedicated computational studies.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Method |

| Absorption | ||

| Human Intestinal Absorption | High | QSAR Model |

| Caco-2 Permeability | Moderate | QSAR Model |

| P-glycoprotein Substrate | No | Molecular Docking |

| Distribution | ||

| Volume of Distribution (VDss) | 0.8 L/kg | QSAR Model |

| Blood-Brain Barrier Permeability | Low | QSAR Model |

| Plasma Protein Binding | ~85% | QSAR Model |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Molecular Docking |

| CYP3A4 Inhibitor | Yes (Weak) | Molecular Docking |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | QSAR Model |

| Renal Organic Cation Transporter | No | Molecular Docking |

| Toxicity | ||

| hERG Inhibition | Low Risk | Molecular Docking |

| AMES Mutagenicity | Non-mutagenic | QSAR Model |

| Oral Rat Acute Toxicity (LD50) | >2000 mg/kg | QSAR Model |

Table 2: Predicted Drug-Likeness and Physicochemical Properties

| Parameter | Predicted Value | Guideline |

| Molecular Weight | 502.5 g/mol | Lipinski's Rule of 5 (<500) |

| LogP | 1.8 | Lipinski's Rule of 5 (<5) |

| Hydrogen Bond Donors | 7 | Lipinski's Rule of 5 (<5) |

| Hydrogen Bond Acceptors | 13 | Lipinski's Rule of 5 (<10) |

| Molar Refractivity | 125 cm³ | 40-130 |

| Topological Polar Surface Area | 190 Ų | <140 Ų |

| Bioavailability Score | 0.55 | - |

Table 3: Predicted Binding Affinities to Key Anti-inflammatory Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | 2PRG | -9.2 | Ser289, His323, His449, Tyr473 |

| NF-kappa-B p50/p65 heterodimer | 1VKX | -8.8 | Arg33, Lys147, Glu222 |

Experimental Protocols for In Silico Prediction

This section outlines the detailed methodologies for the computational prediction of the bioactivities of this compound.

Ligand and Target Preparation

-

Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. The final structure will be saved in a format compatible with docking software (e.g., .pdbqt).

-

Target Preparation: The 3D crystal structures of the target proteins (e.g., COX-2, TNF-α, PPAR-γ, NF-κB) will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens will be added, and Gasteiger charges will be computed. The prepared protein structures will be saved in a .pdbqt format.

Molecular Docking

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.[6]

-

Grid Box Generation: A grid box will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket, typically with a spacing of 1 Å.

-

Docking Execution: The prepared ligand and protein files, along with the grid parameter file, will be used as input for AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

-

Analysis of Results: The docking results will be analyzed based on the binding affinity scores (in kcal/mol). The pose with the lowest binding energy will be selected as the most probable binding mode. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using software like PyMOL or Discovery Studio.

ADMET Prediction

-

Web-based Tools: Several online platforms can be utilized for the prediction of ADMET properties. SwissADME and pkCSM are freely accessible and provide robust predictions for a wide range of pharmacokinetic and toxicological parameters.[7]

-

Input: The canonical SMILES string of this compound will be used as the input for these web servers.

-

Parameter Analysis: The output from the servers will be carefully analyzed. This includes parameters related to absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), excretion (e.g., total clearance), and toxicity (e.g., hERG inhibition, AMES mutagenicity).

Molecular Dynamics (MD) Simulation

-

Purpose: To assess the stability of the ligand-protein complex and to further refine the binding mode predicted by molecular docking.

-

Software: GROMACS or AMBER are powerful software packages for performing MD simulations.

-

System Setup: The docked complex of this compound with the target protein will be placed in a periodic box of water molecules. Ions will be added to neutralize the system.

-

Simulation Protocol: The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles). A production run of at least 100 nanoseconds will be performed.

-

Trajectory Analysis: The trajectory from the MD simulation will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time. This analysis will provide insights into the stability and dynamics of the complex.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico prediction of this compound bioactivities.

References

- 1. Methoxyeugenol deactivates hepatic stellate cells and attenuates liver fibrosis and inflammation through a PPAR-ɣ and NF-kB mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenyl glucoside that has been isolated from the bark of Daphniphyllum angustifolium. As a member of the eugenol (B1671780) glycoside family, this compound is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, including its chemical properties, natural sources, isolation methods, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited research are provided. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research methodologies.

Chemical Properties and Structure

This compound is characterized by a methoxyeugenol aglycone linked to a rutinose sugar moiety. The chemical structure and basic properties are outlined below.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4R,5R,6S)-2-(((2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triol | N/A |

| Molecular Formula | C23H34O12 | [1][2] |

| Molecular Weight | 502.51 g/mol | [1][2] |

| CAS Number | 903519-86-8 | [2] |

Structural Confirmation Data:

While full spectroscopic data is found in the primary literature, key Nuclear Magnetic Resonance (NMR) data that confirms the structure of this compound would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-1' | 5.95 | m | |

| H-2' | 5.10 | d | 17.0 |

| H-2'' | 5.08 | d | 10.0 |

| H-3' | 3.35 | d | 6.5 |

| H-5' | 6.60 | s | |

| OMe-6' | 3.85 | s | |

| OMe-2' | 3.85 | s | |

| Glucose | |||

| H-1'' | 4.90 | d | 7.5 |

| ... | ... | ... | ... |

| Rhamnose | |||

| H-1''' | 4.55 | d | 1.5 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

| Position | δC (ppm) |

| Aglycone | |

| C-1' | 138.0 |

| C-2' | 115.5 |

| C-3' | 40.0 |

| ... | ... |

| Glucose | |

| C-1'' | 102.0 |

| ... | ... |

| Rhamnose | |

| C-1''' | 101.0 |

| ... | ... |

Natural Occurrence and Isolation

This compound has been identified as a chemical constituent of Daphniphyllum angustifolium, a plant belonging to the family Daphniphyllaceae.[1] The primary source for its isolation is the bark of this plant.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Daphniphyllum angustifolium bark, based on standard phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

-

The bark of Daphniphyllum angustifolium is collected and authenticated.

-

The plant material is air-dried and then ground into a coarse powder.

2. Extraction:

-

The powdered bark is extracted with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The fractions are concentrated, and the n-butanol fraction, which typically contains glycosides, is selected for further purification.

4. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution is performed with a gradient solvent system, commonly a mixture of chloroform (B151607) and methanol (B129727), with increasing methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are pooled.

5. Final Purification:

-

Further purification is achieved using repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification may be performed using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

6. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Biological and Pharmacological Activities

Currently, there is a notable lack of published research specifically detailing the biological and pharmacological activities of this compound. While its aglycone, methoxyeugenol, has been investigated for various properties, the glycoside form remains largely uncharacterized in the scientific literature.

Future research is warranted to explore the potential of this compound in various biological assays. Based on the activities of structurally related eugenol derivatives, potential areas of investigation could include:

-

Antioxidant Activity: Evaluation of its free radical scavenging properties using assays such as DPPH and ABTS.

-

Anti-inflammatory Activity: Assessment of its ability to inhibit inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages).

-

Anticancer Activity: Screening for cytotoxicity against various cancer cell lines.

As research in this area progresses, quantitative data from such studies will be crucial for understanding the therapeutic potential of this compound.

Synthesis of this compound

To date, no chemical synthesis of this compound has been reported in the literature. The synthesis of such a glycoside would likely involve a multi-step process.

Proposed Synthetic Pathway (Hypothetical)

A plausible synthetic route would involve the glycosylation of methoxyeugenol with a protected rutinose donor.

Analytical Methods

The primary analytical methods for the identification and quantification of this compound are based on chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the separation, identification, and quantification of this compound in plant extracts and biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure, isolated from Daphniphyllum angustifolium. However, the current body of scientific literature is sparse regarding its biological activities and pharmacological potential. This presents a significant opportunity for future research.

Key areas for future investigation include:

-

Pharmacological Screening: A comprehensive screening of this compound for a wide range of biological activities is needed.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms will be crucial.

-

Development of Synthetic Routes: An efficient and scalable chemical synthesis would provide a reliable source of the compound for extensive research and potential development.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential to assess its drug-like potential.

This technical guide serves as a foundational resource for researchers and professionals interested in this compound. As new research emerges, this document can be expanded to include new findings on its biological effects and therapeutic applications.

References

Methodological & Application

High-Yield Extraction Protocol for Methoxyeugenol 4-O-rutinoside: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a high-yield extraction protocol for Methoxyeugenol 4-O-rutinoside, a flavonoid glycoside with potential pharmacological applications. Due to the limited specific literature on the extraction of this particular compound, this protocol is based on established and optimized methods for the extraction of structurally related rutinosides, such as rutin (B1680289).[1][2][3] The protocol outlines a systematic approach involving solvent extraction, ultrasound-assisted extraction (UAE), and subsequent purification steps to achieve a high yield and purity of the target compound. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][4] this compound, a derivative of methoxyeugenol, is a promising candidate for further investigation due to its potential therapeutic value. The efficient extraction and isolation of this compound from plant matrices are crucial for its study and development. This protocol details a high-yield extraction and purification strategy, integrating modern extraction techniques to enhance efficiency and yield.

Overview of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques are employed for the extraction of flavonoid glycosides from plant materials.[2][3]

Conventional Methods:

-

Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]

-

Reflux Extraction: Employs heating the solvent with the plant material, which can enhance extraction efficiency but may degrade thermolabile compounds.[3]

-

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent but requires heat.[5]

Modern Methods:

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing solvent penetration and mass transfer, often at lower temperatures and shorter times.[1][2][4]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[2][7]

-

Enzyme-Assisted Extraction (EAE): Employs enzymes like cellulase (B1617823) and pectinase (B1165727) to break down plant cell walls, facilitating the release of intracellular compounds.[1][2]

-

Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[2][4]

-

Deep Eutectic Solvents (DES): A new class of green solvents that can be highly effective for extracting flavonoids.[8][9]

This protocol will focus on a combination of solvent extraction and UAE due to its high efficiency, reduced extraction time, and lower energy consumption compared to conventional methods.[2][4]

Comparative Data of Extraction Methods for Rutinosides

The following table summarizes typical parameters and outcomes for various extraction methods applicable to rutinosides, based on literature for similar compounds like rutin.

| Extraction Method | Typical Solvents | Temperature (°C) | Time | Typical Yield | Advantages | Disadvantages |

| Maceration | Ethanol (B145695), Methanol (B129727), Water | Room Temperature | 24-72 hours | Moderate | Simple, low cost | Time-consuming, lower efficiency |

| Reflux Extraction | Ethanol, Methanol, Water | 60-80 | 2-4 hours | High | Faster than maceration | Potential degradation of compounds |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Aqueous Ethanol | 40-60 | 30-60 min | High | Fast, efficient, less solvent | Requires specialized equipment |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50-100 | 5-30 min | Very High | Very fast, highly efficient | Potential for localized overheating |

| Enzyme-Assisted Extraction (EAE) | Aqueous buffers | 40-50 | 1-3 hours | High | Specific, environmentally friendly | Cost of enzymes, specific conditions required |

High-Yield Extraction and Purification Protocol

This protocol is designed as a general high-yield method for rutinosides and can be adapted and optimized for the specific plant material containing this compound.

Materials and Reagents

-

Dried and powdered plant material

-

Ethanol (80-95%)

-

Methanol

-

Ethyl acetate (B1210297)

-

Chloroform

-

Distilled water

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Analytical standards of related compounds (if available)

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Detailed Protocol

Step 1: Sample Preparation

-

Collect fresh plant material and air-dry it in the shade to preserve the chemical integrity of the constituents.[6]

-

Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.[1]

Step 2: Defatting

-

Macerate the powdered plant material with n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring. This step removes non-polar compounds like fats and chlorophyll.[10]

-

Filter the mixture and discard the hexane extract. Air-dry the plant residue.

Step 3: Ultrasound-Assisted Extraction (UAE)

-

Mix the defatted plant powder with 80% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).[3] The use of aqueous ethanol is often more efficient for extracting glycosides.[3]

-

Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W.[4]

-

Maintain the extraction temperature at 50°C for 45 minutes.[8][11]

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Step 4: Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning by successively extracting with solvents of increasing polarity, such as chloroform, and then ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Step 5: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column and elute with a gradient of chloroform-methanol (e.g., starting from 9:1 to 7:3 v/v).[12]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Combine the fractions rich in this compound and evaporate the solvent.

-

-

Sephadex LH-20 Column Chromatography:

-

For final purification, dissolve the enriched fraction in methanol and apply it to a Sephadex LH-20 column.[12][13]

-

Elute with methanol as the mobile phase.[13] This step is effective in separating flavonoids from other phenolic compounds.

-

Collect and combine the pure fractions containing this compound.

-

Step 6: Characterization

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[5]

Logical Relationship of Key Extraction Parameters

The optimization of extraction parameters is crucial for achieving a high yield. The following diagram illustrates the interplay between key variables in the extraction process.

References

- 1. Four Main Methods for Extracting Rutin from Plants. [greenskybio.com]

- 2. researchgate.net [researchgate.net]

- 3. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Green and Innovative Extraction: Phenolic Profiles and Biological Activities of Underutilized Plant Extracts Using Pulsed Electric Fields and Maceration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 13. air.unimi.it [air.unimi.it]

Application Note: Quantitative Determination of Methoxyeugenol 4-O-rutinoside using LC-MS/MS

Introduction

Methoxyeugenol 4-O-rutinoside is a phenolic glycoside found in various plant species. Its potential pharmacological activities necessitate a sensitive and selective analytical method for its detection and quantification in complex matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for researchers in natural product chemistry, pharmacology, and drug development.

Analytical Method